
1-Fmoc-4-aminoazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fmoc-4-aminoazepane, also known as Fmoc-Aze, is a novel synthetic compound with a wide range of potential applications in research and medicine. It is a derivative of the amino acid azepane, and contains a fluoromethyloxycarbonyl (Fmoc) group on the 1-position, as well as an amino group on the 4-position. This makes it a versatile chemical, as it can be used to modify other proteins, peptides, and molecules, depending on the desired application.
Applications De Recherche Scientifique
1-Fmoc-4-aminoazepane can be used as a tool for the synthesis of peptides and proteins. It can also be used to modify existing proteins, peptides, and molecules, depending on the desired application. For example, it can be used to modify the structure of proteins or peptides, or to introduce new functional groups. Additionally, 1-Fmoc-4-aminoazepane can be used to study the structure and function of proteins and peptides, as it can be used to label proteins and peptides with fluorescent tags. Finally, 1-Fmoc-4-aminoazepane can be used to study the interactions between proteins, peptides, and other molecules.
Mécanisme D'action
The mechanism of action of 1-Fmoc-4-aminoazepane is based on its ability to form a covalent bond with other molecules, such as proteins or peptides. This covalent bond is formed by the reaction of the Fmoc-protected amino acid with a nucleophile, such as an alcohol or amine. Once the bond is formed, it can be used to modify the structure of proteins or peptides, or to introduce new functional groups. Additionally, 1-Fmoc-4-aminoazepane can be used to label proteins and peptides with fluorescent tags, which can then be used to study the structure and function of proteins and peptides.
Biochemical and Physiological Effects
1-Fmoc-4-aminoazepane has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a relatively non-toxic compound, and has been used in research and medical applications without significant adverse effects. Additionally, 1-Fmoc-4-aminoazepane has been shown to be a relatively stable compound, and it has been used in a variety of laboratory experiments without significant degradation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Fmoc-4-aminoazepane is its versatility, as it can be used to modify proteins, peptides, and molecules, depending on the desired application. Additionally, 1-Fmoc-4-aminoazepane is relatively non-toxic and stable, making it a useful tool for laboratory experiments. However, one of the main limitations of 1-Fmoc-4-aminoazepane is its relatively slow reaction rate, which can limit its use in certain applications.
Orientations Futures
Given the wide range of potential applications of 1-Fmoc-4-aminoazepane, there are a number of potential future directions for research. For example, further research could be conducted to investigate the biochemical and physiological effects of 1-Fmoc-4-aminoazepane, as well as its potential therapeutic applications. Additionally, research could be conducted to investigate the potential of 1-Fmoc-4-aminoazepane to modify proteins and peptides, as well as to introduce new functional groups. Finally, research could be conducted to investigate the potential of 1-Fmoc-4-aminoazepane to label proteins and peptides with fluorescent tags, which could be used to study the structure and function of proteins and peptides.
Méthodes De Synthèse
1-Fmoc-4-aminoazepane can be synthesized using a two-step procedure. The first step involves the reaction of the Fmoc-protected amino acid with a diazonium salt. This results in the formation of a diazonium intermediate, which is then reacted with a nucleophile, such as an alcohol or amine, to form the desired product. Alternatively, the Fmoc-protected amino acid can be directly reacted with a nucleophile, such as an alcohol or amine, in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl 4-aminoazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c22-15-6-5-12-23(13-11-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIVCDBPSWLOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fmoc-4-aminoazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, 95%](/img/structure/B6338548.png)
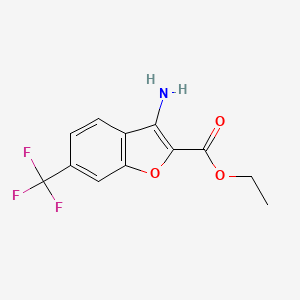
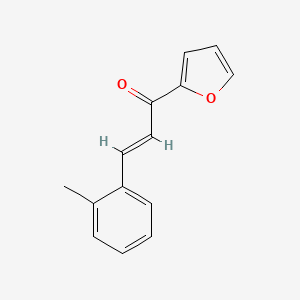
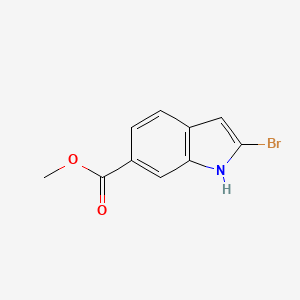
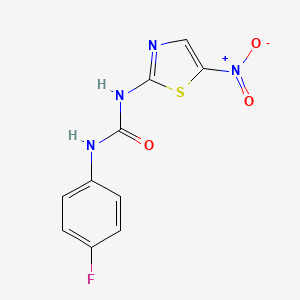

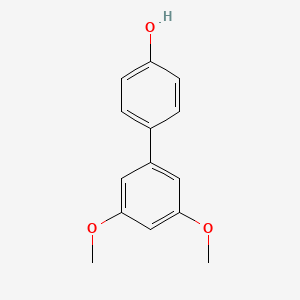
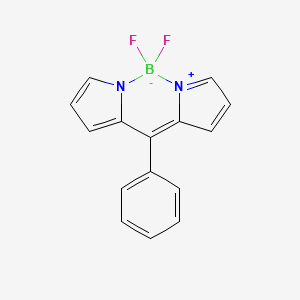
![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)
![2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline](/img/structure/B6338618.png)
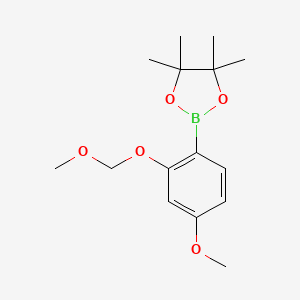
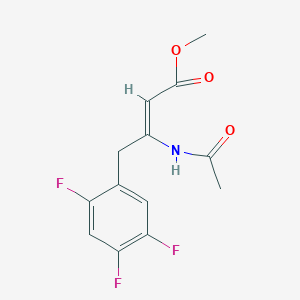

![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)